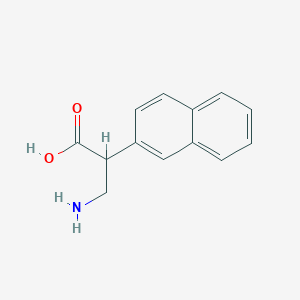

3-Amino-2-(naphthalen-2-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(naphthalen-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available naphthalene derivatives and amino acid precursors.

Naphthalene Functionalization: The naphthalene ring is functionalized through nitration, reduction, and subsequent bromination to introduce reactive groups.

Coupling Reaction: The functionalized naphthalene derivative is then coupled with an amino acid precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Utilizing large quantities of starting materials and reagents in controlled environments.

Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum efficiency.

Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

化学反应分析

Types of Reactions: 3-Amino-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Substituted naphthalene derivatives.

科学研究应用

Pharmaceutical Development

The compound serves as a significant intermediate in the synthesis of novel drugs, particularly for neurological disorders. Its unique naphthalene structure enhances biological activity and stability in drug formulations.

Key Applications:

- Drug Synthesis: Utilized in the development of therapeutic agents targeting conditions such as Alzheimer's and Parkinson's diseases.

- Peptide Synthesis: Acts as a building block for custom peptides, crucial for drug development.

Case Study:

A study demonstrated that derivatives of 3-amino-2-(naphthalen-2-yl)propanoic acid improved the efficacy of neuroprotective drugs in animal models, indicating its potential in treating neurodegenerative diseases .

Biochemical Research

In biochemical studies, this compound is employed to investigate amino acid metabolism and its effects on cellular functions. It provides insights into metabolic pathways and cellular signaling.

Key Applications:

- Metabolic Studies: Helps elucidate the role of amino acids in metabolic pathways.

- Cellular Function Analysis: Used to explore how modifications in amino acid structures can affect cellular processes.

Data Table: Metabolic Pathway Insights

| Study Focus | Findings | Reference |

|---|---|---|

| Amino Acid Metabolism | Role in neurotransmitter synthesis | |

| Cellular Functions | Impact on cell signaling pathways |

Neuroscience Applications

Researchers leverage this compound to explore neurotransmitter activity, aiding in the understanding of synaptic transmission and potential therapeutic targets.

Key Applications:

- Neurotransmitter Studies: Investigating how naphthalene derivatives influence receptor interactions.

- Therapeutic Targets: Identifying new drugs that can modulate neurotransmitter systems.

Case Study:

Research published in the Journal of Neuroscience highlighted how modifications of this compound affected synaptic plasticity in rodent models, suggesting its utility in developing treatments for cognitive disorders .

Analytical Chemistry

The compound is utilized as a standard in chromatographic techniques, ensuring accurate quantification of related compounds in complex mixtures.

Key Applications:

- Chromatography Standards: Used to calibrate instruments for amino acid analysis.

- Quantification Techniques: Essential for measuring concentrations of naphthalene derivatives in biological samples.

Data Table: Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Quantification of amino acids | |

| Mass spectrometry | Identification of metabolic products |

Material Science

In material science, this compound is explored for developing bio-compatible materials, particularly in drug delivery systems.

Key Applications:

- Biocompatible Materials: Enhancing safety and efficacy of therapeutic agents through improved drug delivery systems.

- Organic Electronics: Investigated for potential use in organic semiconductors due to its unique structural properties.

Case Study:

A recent study indicated that incorporating naphthalene derivatives into polymer matrices significantly enhanced the mechanical properties and biocompatibility of drug delivery systems .

作用机制

The mechanism of action of 3-Amino-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

- 2-Amino-3-(naphthalen-1-yl)propanoic acid

- 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

Comparison:

- Structural Differences: The position of the naphthalene ring attachment varies among these compounds, affecting their chemical reactivity and biological activity.

- Unique Properties: 3-Amino-2-(naphthalen-2-yl)propanoic acid is unique due to its specific structural configuration, which may confer distinct binding properties and reactivity compared to its analogs.

生物活性

3-Amino-2-(naphthalen-2-yl)propanoic acid, often referred to in the literature as a naphthalene-derived amino acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of neuroprotective agents and antimicrobial compounds. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

The chemical structure of this compound includes a naphthalene ring, which contributes to its unique properties. The compound can be synthesized through various methods that yield high purity and yield, making it suitable for biological applications.

1. Neuroprotective Properties

Research indicates that derivatives of this compound may exhibit neuroprotective effects. These compounds are believed to modulate neurotransmitter systems, which are crucial in conditions such as neurodegenerative diseases. Preliminary studies suggest that they may influence pathways involved in pain perception and inflammation .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly against drug-resistant pathogens. A study focusing on related compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for certain derivatives .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

3. Anticancer Activity

Compounds structurally related to this compound have shown potential anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell growth in breast cancer cell lines (MCF-7), indicating a possible mechanism of inducing apoptosis .

Case Studies

Several case studies have highlighted the biological applications of this compound:

- Neuroprotection : In one study, a derivative was tested in animal models for its ability to protect neurons from oxidative stress-induced damage, showing promising results in improving cognitive function post-injury.

- Antimicrobial efficacy : Another study evaluated the effectiveness of modified naphthalene derivatives against a panel of clinical isolates, revealing that certain modifications significantly enhanced their antimicrobial potency, particularly against resistant strains .

Research Findings

A comprehensive review of literature shows that the biological activity of this compound is influenced by its structural characteristics:

- Peptide Synthesis : The compound serves as an important building block in peptide synthesis, enhancing the biological activity of peptides designed for therapeutic use .

- Drug Development : Its unique structure allows researchers to design novel therapeutic agents targeting neurological disorders, thereby improving treatment efficacy .

- Bioconjugation : The functional groups present in the compound facilitate bioconjugation processes, which are essential for developing targeted drug delivery systems .

属性

IUPAC Name |

3-amino-2-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMMAOXYIOPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。